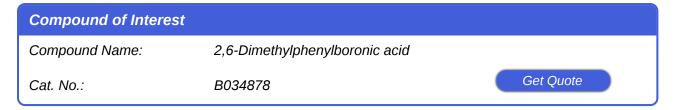


Application Notes and Protocols: 2,6-Dimethylphenylboronic Acid in Pharmaceutical Intermediate Synthesis

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2,6-Dimethylphenylboronic acid** is a versatile organoboron reagent extensively utilized in organic synthesis and medicinal chemistry.[1] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form sterically hindered biaryl structures, which are crucial motifs in a wide range of pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs.[1][2] The two methyl groups ortho to the boronic acid moiety introduce steric hindrance that can influence the conformation of the final biaryl product, making it a valuable tool for designing molecules with specific three-dimensional topographies for structure-activity relationship (SAR) studies. These application notes provide an overview of its properties, common reaction conditions, and detailed protocols for its use in synthesizing pharmaceutical intermediates.

Key Properties of 2,6-Dimethylphenylboronic Acid:



Property	Value	Reference
CAS Number	100379-00-8	[1][3]
Molecular Formula	C8H11BO2	[1][3]
Molecular Weight	149.98 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	105 °C (decomposes)	[1]
Synonyms	2,6-Dimethylbenzeneboronic acid, 2,6-Xylylboronic acid	[1]

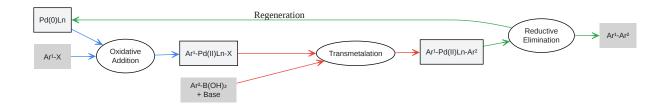
Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[4] This reaction is highly valued in the pharmaceutical industry for its mild conditions, tolerance of diverse functional groups, and the stability of the boronic acid reagents.[5][6]

The catalytic cycle, shown below, involves three main steps:

- Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar¹-X) to form a palladium(II) complex.
- Transmetalation: In the presence of a base, the aryl group from the boronic acid (Ar²) is transferred to the palladium(II) complex, displacing the halide.
- Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[7][8]





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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Commonly Used Reagents and Conditions:

The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of catalyst, ligand, base, and solvent. The table below summarizes common conditions suitable for coupling with **2,6-dimethylphenylboronic acid**.

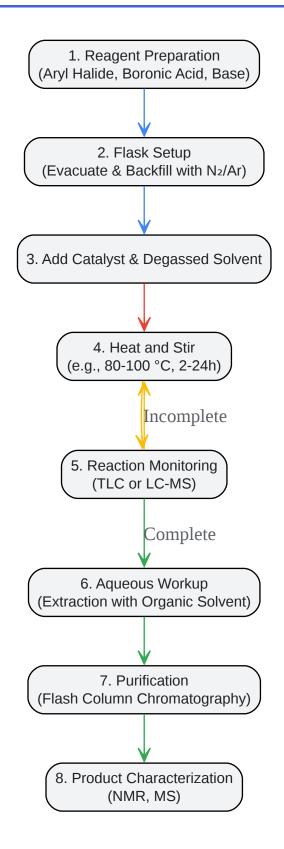


Component	Examples	Typical Amount/Concentrat ion	Notes
Palladium Catalyst	Pd(PPh3)4, Pd(OAc)2, [PdCl2(dppf)]	1-10 mol%	Buchwald precatalysts (e.g., XPhos Pd G3) are also highly effective and air- stable.[9]
Ligand	PPh ₃ , PCy ₃ , SPhos, XPhos, dppf	1-2 equivalents relative to Pd	Often used with Pd sources like Pd(OAc) ₂ or Pd ₂ (dba) ₃ .[9][10]
Base	K2CO3, K3PO4, CS2CO3, Na2CO3	2-3 equivalents	The choice of base can significantly impact reaction rate and yield.[8][9]
Solvent System	1,4-Dioxane/H ₂ O, Toluene/H ₂ O, DMF, Acetonitrile	0.1 - 0.5 M	Biphasic systems are common and often improve reaction efficiency.[8][9]
Temperature	80 - 110 °C	Varies by substrate reactivity.	Microwave irradiation can sometimes accelerate the reaction.[11]

Experimental Protocols and Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involves careful setup under an inert atmosphere, reaction monitoring, and subsequent purification.





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General experimental workflow for Suzuki-Miyaura coupling.



Protocol 1: General Procedure for the Synthesis of a 2,6-Dimethylbiaryl Compound

This protocol provides a general method for the coupling of **2,6-dimethylphenylboronic acid** with a generic aryl bromide.

Materials:

- Aryl bromide (1.0 equiv)
- 2,6-Dimethylphenylboronic acid (1.2-1.5 equiv)
- [PdCl₂(dppf)] (2-5 mol%)
- Potassium carbonate (K₂CO₃) (3.0 equiv)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- To a dry Schlenk flask, add the aryl bromide (1.0 equiv), **2,6-dimethylphenylboronic acid** (1.2 equiv), and potassium carbonate (3.0 equiv).
- Add the palladium catalyst, [PdCl₂(dppf)] (0.03 equiv).
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
- Via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.[9]
- Heat the reaction mixture to 90-100 °C with vigorous stirring.



- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).
- Once complete, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl compound.
- Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: Synthesis of 3-Bromo-5-(2,6-dimethylphenyl)-2,6-dimethylpyridine

This protocol is a representative example adapted from procedures involving sterically hindered boronic acids and polyhalogenated pyridines.[12][13]

Reactant Table:



Reagent	M.W. (g/mol)	Amount	Equivalents
3,5-Dibromo-2,6-dimethylpyridine	265.96	266 mg (1.0 mmol)	1.0
2,6- Dimethylphenylboroni c acid	149.98	180 mg (1.2 mmol)	1.2
Tetrakis(triphenylphos phine)palladium(0)	1155.56	35 mg (0.03 mmol)	0.03
Cesium Carbonate (Cs ₂ CO ₃)	325.82	978 mg (3.0 mmol)	3.0
1,4-Dioxane/Water (4:1)	-	5 mL	-

Procedure:

- In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3,5-dibromo-2,6-dimethylpyridine (266 mg, 1.0 mmol), **2,6-dimethylphenylboronic acid** (180 mg, 1.2 mmol), and cesium carbonate (978 mg, 3.0 mmol).
- Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
- Seal the flask with a septum, and purge with nitrogen for 15 minutes.
- Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
- Heat the mixture to 95 °C and stir for 12 hours. The mixture will appear as a dark suspension.
- After cooling to room temperature, monitor the reaction by LC-MS to confirm the formation of the mono-coupled product and consumption of starting material.
- Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.



- Wash the filtrate with 15 mL of water and 15 mL of brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the resulting crude oil via flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to isolate the 3-bromo-5-(2,6-dimethylphenyl)-2,6-dimethylpyridine product.

Conclusion: **2,6-Dimethylphenylboronic acid** is an indispensable building block for the synthesis of complex biaryl pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing sterically demanding C-C bonds. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this reagent in drug discovery and development projects. Proper optimization of catalysts, bases, and solvents is key to achieving high yields and purity in these transformations.

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